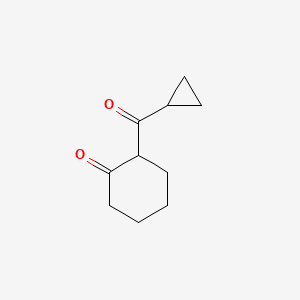

2-Cyclopropanecarbonylcyclohexan-1-one

Description

Contextualization of 2-Cyclopropanecarbonylcyclohexan-1-one within Dicarbonyl Chemistry

This compound is a 1,3-dicarbonyl compound, a structural motif that is central to a vast array of synthetic transformations. The presence of two carbonyl groups flanking a central carbon atom results in the acidification of the alpha-protons, making these compounds readily enolizable. This enolization is a key feature of their chemistry, enabling reactions such as alkylations, acylations, and condensations.

In the case of this compound, the general reactivity of a 1,3-dicarbonyl system is modulated by the presence of the cyclopropyl (B3062369) group. The electronic properties of the cyclopropane (B1198618) ring can influence the equilibrium between the keto and enol tautomers. It is plausible that the electron-donating character of the cyclopropyl group, through its sigma bonds with pi-character, could stabilize the enol form.

Table 1: Tautomerism of this compound

| Tautomer | Structure | Key Features |

| Keto Form |  | Contains two distinct carbonyl groups: a cyclohexanone (B45756) and a cyclopropyl ketone. |

| Enol Form |  | Formation of an enol is possible at the alpha-position between the two carbonyls, creating a conjugated system. |

The synthetic utility of 2-acylcyclohexanones is well-established, serving as precursors to a variety of carbocyclic and heterocyclic systems. The introduction of a cyclopropyl group at the 2-position offers intriguing possibilities for further functionalization, leveraging the unique reactivity of the three-membered ring.

Historical Development of Cyclopropyl Ketone Chemistry

The study of cyclopropyl ketones has a rich history, dating back to the early 20th century with the pioneering work on cyclopropanation reactions. One of the earliest and most fundamental methods for the synthesis of cyclopropanes is the Simmons-Smith reaction, developed in 1958, which utilizes a zinc-copper couple and diiodomethane (B129776) to convert alkenes into cyclopropanes stereospecifically. thermofisher.com This reaction and its subsequent modifications have provided access to a wide range of cyclopropyl-containing molecules, including ketones.

The development of methods for the synthesis of cyclopropyl ketones has been a continuous area of research. Early methods often involved the cyclization of gamma-halo ketones or the reaction of organometallic reagents with cyclopropanecarboxylic acid derivatives. More contemporary approaches include transition metal-catalyzed cyclopropanations of enol ethers or enones, offering greater efficiency and control over stereochemistry. The historical progression of these synthetic methods has been crucial in making complex cyclopropyl ketones more accessible for study and application.

Research Gaps and Opportunities in the Study of this compound

Despite the broad interest in both cyclopropyl ketones and 1,3-dicarbonyl compounds, a thorough investigation of this compound is notably absent from the scientific literature. This presents a significant research gap and a wealth of opportunities for exploration.

Key areas for future research include:

Synthesis: The development of efficient and stereoselective synthetic routes to this compound is a primary objective. Exploring various cyclopropanation strategies on cyclohexanone derivatives or acylation of cyclopropyl-substituted cyclohexanones could yield fruitful results.

Spectroscopic and Structural Analysis: Detailed spectroscopic characterization using techniques such as NMR, IR, and mass spectrometry is needed to fully elucidate the structural and electronic properties of the molecule. X-ray crystallography would provide definitive information on its solid-state conformation.

Reactivity Studies: A systematic investigation of the reactivity of this compound is warranted. This could include exploring its behavior under various reaction conditions, such as acidic and basic media, and its participation in fundamental organic reactions like aldol (B89426) condensations, Michael additions, and rearrangements. The interplay between the dicarbonyl functionality and the strained cyclopropane ring could lead to novel chemical transformations. For instance, ring-opening reactions of the cyclopropyl group under nucleophilic or electrophilic conditions could provide access to unique linear or cyclic structures. nih.govnih.gov

Computational Modeling: Theoretical studies could provide valuable insights into the conformational preferences, electronic structure, and reaction mechanisms of this compound, complementing experimental findings.

The exploration of this specific molecule holds the potential to uncover new synthetic methodologies and expand our understanding of the interplay between strained rings and dicarbonyl functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(cyclopropanecarbonyl)cyclohexan-1-one |

InChI |

InChI=1S/C10H14O2/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h7-8H,1-6H2 |

InChI Key |

ODFZDAWCUXUPIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropanecarbonylcyclohexan 1 One and Its Derivatives

Retrosynthetic Analysis of the 2-Cyclopropanecarbonylcyclohexan-1-one Skeleton

A retrosynthetic analysis of this compound suggests several viable pathways. The most logical primary disconnection is at the C-C bond between the cyclohexanone (B45756) ring and the carbonyl group of the acyl side chain. This leads to a cyclohexanone enolate or a related nucleophilic equivalent and an electrophilic cyclopropanecarbonyl species, such as cyclopropanecarbonyl chloride.

An alternative strategy involves disconnecting within the six-membered ring itself, suggesting a cyclization approach to form the cyclohexanone core with the acyl group already appended to a precursor chain. This could involve well-established ring-forming reactions like the Robinson annulation or the Dieckmann condensation. wikipedia.orgresearchgate.net

Finally, one could envision forming the cyclopropane (B1198618) ring at a later stage of the synthesis. This approach would start with a precursor already containing the cyclohexanone and an appropriate unsaturated side chain, which would then be subjected to a cyclopropanation reaction.

De Novo Synthesis of the Cyclohexanone Core

The formation of a substituted cyclohexanone ring is a cornerstone of organic synthesis, with several powerful methods available for its construction.

Two of the most prominent strategies for constructing a six-membered ring are the Robinson annulation and the Dieckmann condensation.

The Robinson annulation is a powerful method for forming a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgnrochemistry.comuoc.gr In the context of synthesizing the target molecule, this could involve the reaction of a suitable enolate with a cyclopropyl (B3062369) vinyl ketone. The reaction sequence creates a new six-membered ring fused to the existing structure, which in this case would be the cyclohexanone core. wikipedia.org

The Dieckmann condensation , an intramolecular Claisen condensation of a diester, is another effective method for forming cyclic β-keto esters, which can then be converted to the desired cyclohexanone. researchgate.netorganic-chemistry.org This method is particularly useful for producing 5- or 6-membered rings. organic-chemistry.org The process involves the base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester, which can be subsequently alkylated and decarboxylated to yield the target cyclohexanone derivative. researchgate.net

| Cyclization Strategy | Description | Key Intermediates |

| Robinson Annulation | A tandem Michael addition and intramolecular aldol condensation. wikipedia.orgnrochemistry.com | Enolate, α,β-unsaturated ketone |

| Dieckmann Condensation | Intramolecular Claisen condensation of a diester. researchgate.netorganic-chemistry.org | Diester, cyclic β-keto ester |

Once the cyclohexanone core is established, the introduction of the cyclopropanecarbonyl group at the C-2 position is a critical step. A common and effective method for this transformation is the acylation of a cyclohexanone enolate.

The cyclohexanone can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate then acts as a nucleophile, attacking an electrophilic source of the cyclopropanecarbonyl group, such as cyclopropanecarbonyl chloride. This reaction forms the desired C-C bond at the α-position of the ketone.

| Functionalization Step | Reagents | Purpose |

| Enolate Formation | Lithium diisopropylamide (LDA) | Deprotonation of cyclohexanone to form the nucleophilic enolate. |

| Acylation | Cyclopropanecarbonyl chloride | Electrophilic source of the cyclopropanecarbonyl group. |

Construction of the Cyclopropanecarbonyl Moiety

The synthesis of the cyclopropanecarbonyl unit can be approached in two primary ways: either by constructing the cyclopropane ring on a molecule that already contains the carbonyl group or by attaching a pre-formed cyclopropyl group to a carbonyl precursor.

Cyclopropanation reactions are fundamental to the synthesis of three-membered rings. The stereochemical outcome of these reactions is of paramount importance, especially when chiral centers are being created.

The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes to cyclopropanes. wikipedia.org The reaction typically employs a carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple. nrochemistry.com A key feature of this reaction is that the configuration of the double bond is retained in the cyclopropane product, making it a stereospecific process. wikipedia.org

The reactivity of the Simmons-Smith reagent can be enhanced through modifications. The Furukawa modification utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to faster and cleaner reactions. organic-chemistry.orgnih.gov

The stereocontrol in Simmons-Smith cyclopropanations can often be directed by the presence of nearby functional groups, such as hydroxyl groups, which can coordinate with the zinc reagent and direct the cyclopropanation to the same face of the molecule. wiley-vch.de This directing effect is a powerful tool for achieving high diastereoselectivity.

The Corey-Chaykovsky reaction offers an alternative method for cyclopropanation, particularly for α,β-unsaturated ketones. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction utilizes sulfur ylides to deliver a methylene (B1212753) group. The reaction with enones typically proceeds via a 1,4-addition followed by ring closure to form the cyclopropane. organic-chemistry.orgnrochemistry.com

| Cyclopropanation Reaction | Reagent(s) | Key Features |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Stereospecific, syn-addition. wikipedia.org |

| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity compared to the classic Simmons-Smith. organic-chemistry.orgnih.gov |

| Corey-Chaykovsky Reaction | Sulfur ylides (e.g., dimethyloxosulfonium methylide) | Effective for cyclopropanation of enones via 1,4-addition. organic-chemistry.orgnrochemistry.com |

Cyclopropanation Reactions and Their Stereocontrol

Carbene and Carbenoid Additions to Olefins

A primary route to cyclopropanes involves the reaction of a carbene or a carbenoid with an alkene. Carbenes are neutral, divalent carbon species that are highly reactive and can add to a double bond in a concerted, stereospecific manner to form a cyclopropane ring.

One of the most well-known methods is the Simmons-Smith reaction , which utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple. This reagent is less reactive than free carbenes, allowing for greater functional group tolerance. The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene.

Table 1: Examples of Carbene/Carbenoid Cyclopropanation Reactions

| Alkene | Carbene/Carbenoid Source | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexene (B86901) | CH₂I₂/Zn-Cu | Bicyclo[4.1.0]heptane | High | (General Chemistry Textbooks) |

| cis-2-Butene | :CBr₂ (from CHBr₃, base) | cis-1,1-Dibromo-2,3-dimethylcyclopropane | High | (General Chemistry Textbooks) |

This table presents generalized examples of cyclopropanation reactions to illustrate the methodology. Specific yields are dependent on precise reaction conditions.

Photoinduced Hydroacylation of Cyclopropenes

Recent advancements in photochemistry have led to novel methods for the synthesis of acylated cyclopropanes. Photoinduced hydroacylation of cyclopropenes offers a direct route to introduce an acyl group onto a pre-formed cyclopropene (B1174273) ring. This method often proceeds via a radical mechanism under mild conditions. While this provides a pathway to acyl-substituted cyclopropanes, it is a distinct approach from constructing the 2-acylcyclohexanone structure from separate cyclopropane and cyclohexanone precursors.

Intramolecular Cyclization Approaches to Cyclopropanes

Intramolecular reactions provide an efficient means of forming cyclopropane rings by creating a bond between two atoms within the same molecule. A common strategy involves the use of a haloalkane with a suitably positioned electron-withdrawing group. Treatment with a strong base generates a carbanion, which then undergoes an intramolecular nucleophilic substitution to displace the halide and form the three-membered ring.

Synthesis of Cyclopropanecarboxylic Acid Precursors

The cyclopropanecarbonyl moiety is often introduced via its corresponding carboxylic acid or acid chloride. Therefore, the synthesis of cyclopropanecarboxylic acid is a crucial preliminary step. One classical approach involves the hydrolysis of cyclopropyl cyanide. Another common laboratory synthesis utilizes the malonic ester synthesis, starting from diethyl malonate and 1,2-dibromoethane.

Carbon-Carbon Bond Formation Strategies for Integrating Moieties

Once the cyclopropanecarbonyl unit (or a precursor) is prepared, the next critical step is its attachment to the cyclohexanone ring at the C-2 position.

Acylation Reactions on Cyclohexanone Derivatives

Direct acylation of a ketone at the α-position can be challenging due to competing O-acylation and polyacylation. The Stork enamine synthesis provides a robust and widely used solution to this problem. ucla.educhemistrysteps.comwikipedia.org In this method, cyclohexanone is first converted to an enamine by reaction with a secondary amine (e.g., pyrrolidine, morpholine). msu.edu The resulting enamine is sufficiently nucleophilic at the α-carbon to react with an acylating agent, such as cyclopropanecarbonyl chloride. ucla.eduwikipedia.orgcambridge.org Subsequent hydrolysis of the intermediate iminium salt regenerates the ketone, yielding the desired β-diketone, this compound. ucla.educhemistrysteps.comlibretexts.org

The key advantage of the Stork enamine acylation is that it proceeds under relatively mild, neutral or slightly acidic conditions and typically results in mono-acylation. chemistrysteps.com

Table 2: General Scheme of the Stork Enamine Acylation

| Step | Reactants | Product | Key Transformation |

|---|---|---|---|

| 1 | Cyclohexanone, Secondary Amine (e.g., Pyrrolidine) | Enamine | Formation of a nucleophilic C=C bond α to the nitrogen |

| 2 | Enamine, Cyclopropanecarbonyl Chloride | Iminium Salt | C-C bond formation via nucleophilic attack of the enamine on the acyl chloride |

Condensation and Annulation Reactions

While not directly leading to this compound in a single step, condensation and annulation reactions are powerful tools for the synthesis of substituted cyclohexanones.

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. fiveable.melibretexts.orgyoutube.com A crossed Claisen condensation between cyclohexanone and an ester of cyclopropanecarboxylic acid could potentially be envisioned, though the direct acylation with an acyl halide is often more efficient for producing β-diketones. fiveable.me

The Robinson annulation is a tandem reaction that combines a Michael addition and an intramolecular aldol condensation to form a six-membered ring. wikipedia.orgchemistnotes.comresearchgate.netucla.edunrochemistry.com This method is exceptionally useful for building a cyclohexenone ring onto an existing structure. For the synthesis of the target molecule, one might consider a Robinson annulation using a cyclopropyl vinyl ketone as the Michael acceptor, though this would lead to a different substitution pattern than the target compound. wikipedia.orgchemistnotes.com

Stereoselective and Enantioselective Synthesis of this compound and Related Analogues

The creation of specific stereoisomers of this compound and its analogues relies on sophisticated synthetic methods that can influence the three-dimensional arrangement of atoms. These methods often involve the use of chiral catalysts, asymmetric induction from existing stereocenters, and diastereoselective functionalization of ring structures.

The cornerstone of enantioselective synthesis is the use of chiral catalysts that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. In the context of synthesizing this compound analogues, chiral transition metal complexes, particularly those of rhodium and ruthenium, have proven to be highly effective.

Rhodium(II) carboxylate complexes are particularly noteworthy for their ability to catalyze the asymmetric cyclopropanation of alkenes with diazo compounds. The choice of chiral ligand on the rhodium center is crucial for achieving high levels of enantioselectivity. For instance, dirhodium catalysts with chiral adamantylglycine-derived ligands, such as Rh₂(S-TCPTAD)₄, have been shown to be highly effective in the cyclopropanation of electron-deficient alkenes, a category that includes the cyclohexenone precursors to the target molecule. nih.govrsc.org These reactions can proceed with high asymmetric induction, often up to 98% enantiomeric excess (ee). nih.govrsc.org

The following table summarizes the performance of various chiral dirhodium catalysts in the asymmetric cyclopropanation of electron-deficient alkenes, which serves as a model for the synthesis of the bicyclo[4.1.0]heptanone core.

| Catalyst | Substrate | Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Rh₂(S-DOSP)₄ | Ethyl acrylate | 59 | >97:3 | 77 |

| Rh₂(S-TCPTAD)₄ | Various acrylates | 61-91 | >97:3 | 88-94 |

| Rh₂(S-TPPTTL)₄ | Disubstituted [2.2]paracyclophanes | - | - | 78-98 |

Data compiled from multiple sources. nih.govpku.edu.cn

Ruthenium-based catalysts have also been developed for key stereoselective steps. For example, chiral Ru(II)-Pheox complexes are effective for the asymmetric cyclopropanation of a wide variety of olefins, including α,β-unsaturated carbonyl compounds. nih.gov These catalysts offer an alternative to rhodium complexes and can provide high yields and excellent stereocontrol. nih.gov

Asymmetric induction in the formation of the cyclopropane ring can be achieved through several strategies, with the Corey-Chaykovsky reaction being a prominent example. This reaction involves the addition of a sulfur ylide to an enone, which for α,β-unsaturated ketones, typically proceeds via a 1,4-addition followed by ring closure to yield a cyclopropane. wikipedia.orgorganic-chemistry.org The diastereoselectivity of this reaction is often high, favoring the trans product. wikipedia.org Enantioselective variations of the Corey-Chaykovsky reaction have been developed using chiral sulfur ylides, where the chirality is derived from sources like camphor. wikipedia.org

Another powerful method is the catalytic asymmetric cyclopropanation using diazo compounds in the presence of a chiral catalyst, as discussed in the previous section. The electrophilic metal-bound carbene intermediate generated from the diazo compound reacts with the alkene (the cyclohexenone precursor) in a stereocontrolled manner dictated by the chiral catalyst. nih.gov

Organocatalysis has also emerged as a powerful tool for enantioselective cyclopropanation. Chiral amines, such as dihydroindole-based catalysts, can activate α,β-unsaturated aldehydes to form a chiral iminium ion. princeton.edu This activation facilitates the reaction with a stabilized ylide to form the cyclopropane ring with high levels of enantio- and diastereoinduction. princeton.edu This approach, termed directed electrostatic activation, offers a metal-free alternative for the synthesis of chiral cyclopropanes. princeton.edu

Achieving diastereoselective control during the functionalization of the cyclohexane (B81311) ring is crucial for synthesizing complex analogues of this compound. This is often accomplished by substrate-controlled reactions where an existing stereocenter on the molecule directs the approach of a reagent to a specific face of the molecule.

For instance, the synthesis of functionalized bicyclo[4.1.0]heptane derivatives often starts from chiral precursors where stereocenters are already established. nih.gov Subsequent reactions, such as epoxidations, hydroxylations, or alkylations, are then influenced by the existing stereochemistry, leading to the formation of a specific diastereomer. The rigid, conformationally restricted nature of the bicyclic system enhances this stereochemical control.

The Corey-Chaykovsky reaction on substituted cyclohexenones can also exhibit high diastereoselectivity. The reaction of sulfur ylides with quinone monoketals, which are masked cyclohexenones, provides a facile route to highly substituted bicyclo[4.1.0]heptenone systems with good control over the stereochemical outcome.

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes to this compound and its derivatives. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient reaction conditions.

Solvent-free reactions represent a significant step towards greener synthesis. The reduction of ketones, a key transformation in the synthesis of chiral precursors, has been achieved using sodium borohydride (B1222165) activated by solid acids under solvent-free conditions. researchgate.net This method avoids the use of volatile organic solvents, simplifying workup and reducing environmental impact. researchgate.net Similarly, the synthesis of isophorone (B1672270) derivatives, which share a structural resemblance to the target molecule's precursors, has been accomplished under solvent-free conditions. scispace.com

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption. amazonaws.com The synthesis of cyclohexene derivatives, which are precursors to the target molecule, has been successfully carried out using microwave irradiation in one-pot, multi-component reactions. researchgate.netnih.govnih.gov These methods often lead to higher yields and cleaner reaction profiles compared to conventional heating. amazonaws.com

Ultrasound-assisted synthesis is also a promising green technology. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.netnih.gov This technique has been applied to various organic transformations, including cyclopropanation and the synthesis of heterocyclic compounds, often under milder conditions and in shorter reaction times. researchgate.netnih.gov

Biocatalysis offers a highly sustainable approach to the synthesis of chiral molecules. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild, aqueous conditions. For instance, the biocatalytic reduction of ketones to enantiopure alcohols is a well-established green method for producing chiral building blocks. nih.gov Chemoenzymatic strategies, which combine chemical and enzymatic steps, have been used to synthesize enantiomerically enriched 2-oxobicyclo[4.1.0]heptan-3-yl acetate, a close analogue of the target compound. psu.edu This approach utilized a lipase (B570770) for kinetic resolution of a racemic intermediate, followed by a palladium-catalyzed cyclopropanation. psu.edu

Chemical Reactivity and Transformational Pathways of 2 Cyclopropanecarbonylcyclohexan 1 One

Reactivity of the 1,3-Dicarbonyl System

The 1,3-dicarbonyl moiety in 2-Cyclopropanecarbonylcyclohexan-1-one is the primary site for a variety of chemical reactions, owing to the acidic nature of the α-hydrogen and the electrophilic character of the carbonyl carbons.

Enolization and Tautomerism Studies

The formation of these enol tautomers can be catalyzed by both acids and bases. In acidic conditions, protonation of one of the carbonyl oxygens facilitates the formation of the enol. Under basic conditions, deprotonation of the α-carbon leads to the formation of a resonance-stabilized enolate ion, which upon protonation on the oxygen atom, yields the enol. The relative stability of the two possible enol forms is influenced by factors such as the substitution pattern and potential for conjugation. For instance, in 2-methylcyclohexanone, the more substituted enol tautomer is generally more stable. libretexts.org

Table 1: Tautomeric Forms of this compound

| Tautomer | Structure | Notes |

| Diketo form |  | The primary form in the absence of stabilizing factors for the enol. |

| Enol form 1 |  | Formation involves the enolization of the cyclohexanone (B45756) carbonyl. The double bond is endocyclic. |

| Enol form 2 |  | Formation involves the enolization of the cyclopropylcarbonyl group. The double bond is exocyclic to the cyclopropane (B1198618) ring. |

Electrophilic Aromatic Substitution (for potential aromatic analogues)

Information regarding electrophilic aromatic substitution reactions for aromatic analogues of this compound is not available in the reviewed scientific literature. This area of its chemistry remains to be explored.

Nucleophilic Addition and Substitution Reactions

The carbonyl carbons of the 1,3-dicarbonyl system are electrophilic and thus susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to carbonyl groups. pharmacy180.com The reaction of this compound with such reagents would be expected to yield tertiary alcohols after an aqueous workup. The regioselectivity of the attack (i.e., which carbonyl group reacts) would likely be influenced by steric and electronic factors. Organolithium reagents are generally more reactive than Grignard reagents. pharmacy180.com

The addition of organometallic reagents to carbonyl compounds can be influenced by the presence of protecting groups and the substitution pattern of the starting material. nih.gov For instance, in the addition of organometallic reagents to α,β-epoxy aldehydes, the choice of metal can determine the stereochemical outcome, with strongly coordinating metals favoring syn selectivity. nih.gov

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The carbonyl groups of this compound can undergo condensation reactions with various nitrogen and oxygen nucleophiles to form a range of heterocyclic compounds. These reactions typically involve the initial nucleophilic addition to a carbonyl group, followed by a dehydration step.

For example, the reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a well-established method for the synthesis of pyrazoles. Similarly, condensation with hydroxylamine (B1172632) would be expected to yield isoxazole (B147169) derivatives.

Reactions Involving the Cyclopropane Ring

The three-membered cyclopropane ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions.

Ring-Opening Reactions and Rearrangements

The presence of both a donor (the cyclopropyl (B3062369) group) and an acceptor (the carbonyl group) substituent on the cyclohexane (B81311) ring activates the cyclopropane ring for cleavage. Lewis acids can promote the ring-opening of such donor-acceptor cyclopropanes, generating a 1,3-zwitterionic intermediate. nih.gov This intermediate can then react with various nucleophiles or undergo rearrangements.

The Cope rearrangement is a potential thermal rearrangement pathway for 1-acyl-2-vinylcyclopropanes, leading to the formation of cyclohept-4-enones. researchgate.net While this compound itself is not a vinylcyclopropane, transformations that introduce a vinyl group at the 2-position of the cyclopropane ring could open up this reaction pathway.

Furthermore, donor-acceptor cyclopropanes are versatile building blocks for the synthesis of various heterocyclic compounds through ring-opening and subsequent cyclization reactions. nih.govresearchgate.netmdpi.com For example, they can be used in the synthesis of pyrrolidin-2-ones. mdpi.com

Table 2: Potential Products from Reactions of this compound

| Reactant(s) | Reaction Type | Potential Product(s) |

| Base or Acid | Tautomerization | Enol forms of this compound |

| Organometallic Reagents (e.g., R-MgX, R-Li) | Nucleophilic Addition | Tertiary alcohols |

| Hydrazine | Condensation | Pyrazole derivatives |

| Lewis Acid | Ring-Opening | Functionalized open-chain compounds, various heterocyclic systems (e.g., pyrrolidines) |

| Heat (with appropriate substitution) | Pericyclic Rearrangement (e.g., Cope) | Cycloheptenone derivatives |

Acid-Catalyzed Rearrangements

No specific studies on the acid-catalyzed rearrangements of this compound were found.

Thermal Rearrangements

No specific studies on the thermal rearrangements of this compound were found.

Metal-Catalyzed Ring Expansions and Contractions

No specific studies on the metal-catalyzed ring expansions and contractions of this compound were found.

Cycloaddition Reactions of the Cyclopropyl Moiety

No specific studies on the cycloaddition reactions involving the cyclopropyl moiety of this compound were found.

Chemoselective Transformations of Competing Functional Groups

No specific studies on the chemoselective transformations of the competing functional groups in this compound were found.

Redox Chemistry of this compound

Selective Reduction of Carbonyl Groups

No specific studies on the selective reduction of the carbonyl groups in this compound were found.

Oxidation Reactions

The cyclohexanone portion of this compound is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.com This reaction converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com The regioselectivity of this oxidation is determined by the migratory aptitude of the alpha-carbons. organic-chemistry.org In the case of this compound, there are two potential migration pathways.

The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.comorganic-chemistry.org The generally accepted mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a Criegee intermediate. wikipedia.org A subsequent rearrangement, which is the rate-determining step, involves the migration of one of the alpha-carbons to the adjacent oxygen of the peroxide group, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org

Given the substitution pattern of this compound, two possible lactone products could be formed. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. In this case, both alpha-carbons are secondary, but one is part of the cyclopropylcarbonyl substituent. The electronic and steric factors of this substituent would influence which carbon preferentially migrates.

| Oxidizing Agent | Potential Products | Reaction Type |

|---|---|---|

| m-CPBA | 7-(Cyclopropanecarbonyl)oxepan-2-one or 2-Cyclopropanecarbonyl-oxepan-2-one | Baeyer-Villiger Oxidation |

| Peroxyacetic acid | 7-(Cyclopropanecarbonyl)oxepan-2-one or 2-Cyclopropanecarbonyl-oxepan-2-one | Baeyer-Villiger Oxidation |

| Hydrogen peroxide/Lewis acid | 7-(Cyclopropanecarbonyl)oxepan-2-one or 2-Cyclopropanecarbonyl-oxepan-2-one | Baeyer-Villiger Oxidation |

Radical Reactions Involving this compound

The cyclopropyl ketone moiety is the primary site of reactivity under radical conditions. acs.org Strained cyclopropyl ketones are known to undergo regioselective ring-opening reactions. acs.orgresearchgate.net This transformation is typically initiated by the formation of a ketyl radical, which can be generated photochemically or through the use of a reducing agent. nih.gov

Upon formation, the ketyl radical intermediate can undergo a rapid carbon-carbon bond cleavage of the cyclopropane ring. acs.org This ring-opening is driven by the release of ring strain and results in the formation of a more stable carbon-centered radical. acs.org The regioselectivity of the ring cleavage favors the formation of the more substituted, and therefore more stable, radical intermediate. acs.org

This reactive intermediate can then participate in a variety of subsequent reactions, such as intermolecular additions to unsaturated systems or cyclization reactions. nih.govnih.gov For instance, in the presence of a suitable radical acceptor, the newly formed radical can be trapped to generate a more complex molecular architecture. The specific outcome of the reaction is highly dependent on the reaction conditions and the presence of other reactive species.

| Initiation Method | Key Intermediate | Primary Transformation | Potential Subsequent Reactions |

|---|---|---|---|

| Photocatalysis (e.g., Ru(bpy)3Cl2) | Ketyl radical anion | Cyclopropane ring-opening | Intramolecular cyclization, Intermolecular addition |

| Reducing agents (e.g., SmI2) | Ketyl radical | Cyclopropane ring-opening | Protonation, Elimination |

| Iron catalysis with a reducing agent | Ketyl radical | Cyclopropane ring-opening | Cross-coupling |

Mechanistic Investigations of 2 Cyclopropanecarbonylcyclohexan 1 One Transformations

Reaction Coordinate Analysis of Key Transformations

Reaction coordinate analysis is a computational and theoretical tool used to map the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This pathway includes transition states and any intermediates. For 2-Cyclopropanecarbonylcyclohexan-1-one, a key transformation of interest is the ring-opening of the cyclopropyl (B3062369) group, a common reaction for cyclopropyl ketones due to the release of ring strain.

Computational studies on analogous systems, such as the Samarium(II) iodide (SmI2)-catalyzed intermolecular couplings of cyclopropyl ketones, provide valuable insights. nih.govacs.org The Gibbs free energy profiles for these reactions show that the initial step is a single-electron transfer (SET) from the catalyst to the ketone, forming a ketyl radical anion intermediate. acs.org This is followed by the cleavage of a C-C bond in the cyclopropyl ring, a step that is often rate-determining. The energy barrier for this ring-opening is significantly influenced by the substituents on both the cyclopropyl ring and the carbonyl group. For instance, aryl-substituted cyclopropyl ketones exhibit enhanced reactivity due to the stabilization of the resulting radical intermediate through conjugation. acs.org

In the context of this compound, the reaction coordinate for a similar radical-mediated ring-opening would likely show the formation of a primary radical, which could then be trapped by a suitable reagent. The presence of the cyclohexanone (B45756) moiety introduces additional complexity, as the enolate form of the β-dicarbonyl system could also participate in various reaction pathways, each with its own distinct energy profile.

A hypothetical reaction coordinate for the acid-catalyzed ring-opening of this compound might proceed through protonation of the carbonyl oxygen, followed by nucleophilic attack on the cyclopropyl ring. The energy profile would detail the relative energies of the protonated ketone, the transition state for the ring-opening, and the resulting carbocationic intermediate, which would then be trapped by a nucleophile.

Table 1: Hypothetical Energy Barriers for Key Steps in Cyclopropyl Ketone Transformations

| Transformation Step | Analogous System | Typical Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Single-Electron Transfer (SET) | SmI2-catalyzed coupling of alkyl cyclopropyl ketones | 25.4 acs.org |

| Cyclopropyl Ring Fragmentation | SmI2-catalyzed coupling of bicyclic alkyl cyclopropyl ketones | 24.5 acs.org |

Transition State Characterization

The transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed. Its characterization, including its geometry and energy, is crucial for understanding reaction mechanisms. For transformations of this compound, the transition states of interest would be those for cyclopropyl ring-opening and for reactions involving the enolate of the β-dicarbonyl system.

Computational studies on cyclopropyl ketones have characterized the transition state for the C-C bond cleavage. For example, in nickel-catalyzed cross-coupling reactions, intrinsic reaction coordinate (IRC) calculations show that the C-C bond cleavage and the formation of a new bond to the metal proceed in a concerted, asynchronous fashion. researchgate.net This means that bond breaking and bond making occur in a single step, but not to the same extent at the transition state.

For the enolization of the cyclohexanone ring in this compound, the transition state would involve the abstraction of an α-proton by a base. The geometry of this transition state would depend on the steric bulk of the base and the substituents on the cyclohexanone ring. The characterization of such transition states is essential for explaining the regioselectivity of enolate formation.

Table 2: Characterized Transition State Features in Analogous Systems

| Reaction | System | Transition State Feature | Computational Method |

|---|---|---|---|

| Cyclopropyl Ring-Opening | Nickel-catalyzed C-C activation | Concerted asynchronous C-C cleavage and Ni-C bond formation | DFT (IRC and NEB calculations) researchgate.net |

Kinetic and Thermodynamic Studies

Kinetic studies measure the rate of a reaction, providing information about the energy of the transition state, while thermodynamic studies determine the relative stability of reactants and products. The interplay between kinetics and thermodynamics is critical in controlling the outcome of reactions involving this compound.

A key aspect of the reactivity of this molecule is the formation of its enolate. The deprotonation of the cyclohexanone ring can occur at two different α-positions, leading to either the kinetic or the thermodynamic enolate. The kinetic enolate is formed faster and is typically the less substituted and less sterically hindered product. The thermodynamic enolate is more stable, usually being the more substituted one. libretexts.org The choice of base and reaction temperature can selectively favor one over the other. libretexts.org For instance, a bulky base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, while a smaller, stronger base at higher temperatures allows for equilibration and favors the thermodynamic enolate. libretexts.org

A theoretical study on β-functionalized cyclic ketones has shown that the regioselectivity of enolate formation can be influenced by the counter-cation of the base, with larger cations like K+ sometimes favoring the thermodynamic product through better coordination with other functional groups in the molecule. rsc.org

The rate of ring-opening reactions of cyclopropyl ketones is also a subject of kinetic studies. For example, the relative rates of ring-opening hydroarylation of different cyclopropyl ketones have been compared, showing the influence of electronic effects from substituents on the reaction rate. researchgate.net

Table 3: Factors Influencing Kinetic vs. Thermodynamic Control in Enolate Formation

| Factor | Favors Kinetic Product | Favors Thermodynamic Product |

|---|---|---|

| Base | Bulky, non-equilibrating (e.g., LDA) | Smaller, equilibrating (e.g., KH, NaH) |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., room temperature) |

| Solvent | Aprotic, weakly coordinating | Protic or strongly coordinating |

Isotope Effects in Reaction Mechanisms

Isotope effects are a powerful tool for elucidating reaction mechanisms by determining whether a particular bond is broken or formed in the rate-determining step. nih.gov This is achieved by replacing an atom with one of its heavier isotopes and measuring the effect on the reaction rate. dalalinstitute.com

A primary kinetic isotope effect (KIE) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. pharmacy180.com For example, in the base-promoted enolization of a ketone, replacing an α-hydrogen with deuterium (B1214612) would result in a significant primary KIE (kH/kD > 2), as the C-H bond is broken in the rate-limiting step. pharmacy180.com

A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller (kH/kD close to 1) and can provide information about changes in hybridization at the labeled position.

In a study on the enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones, a secondary inverse KIE (kH/kD = 0.78) was observed when using deuterated styrene (B11656). nih.gov This result was consistent with a rate-limiting intermolecular C-C bond-forming step, where the hybridization of the carbon atoms in styrene changes from sp2 to sp3 in the transition state. nih.gov For transformations of this compound, KIE studies could be used to probe the mechanism of enolization, ring-opening, and subsequent reactions.

Table 4: Representative Kinetic Isotope Effects in Ketone and Cyclopropyl Ketone Chemistry

| Reaction Type | Labeled Position | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Base-promoted bromination of a ketone | α-deuterated ketone | 6.5 | C-H bond breaking is rate-determining | pharmacy180.com |

Solvent Effects on Reactivity and Selectivity

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. Solvents can influence reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. ubc.ca For reactions involving this compound, solvent effects would be particularly important in enolate formation and in reactions involving charged intermediates.

In the context of enolate chemistry, the solvent can influence the C- versus O-alkylation selectivity. Polar aprotic solvents that are strongly coordinating, such as DMSO or HMPA, tend to solvate the metal cation of the enolate, leading to a more "naked" and reactive oxygen anion, thus favoring O-alkylation. ubc.ca In contrast, weakly coordinating solvents like THF favor C-alkylation. ubc.ca

Solvent effects have also been observed in the ring-opening reactions of cyclopropyl ketones. One study found that the reaction of phenylcyclopropyl phenyl ketones with phosphorus pentachloride is sensitive to the solvent used. acs.org In another example, a cascade ring-opening/recyclization of cyclopropyl aryl ketones showed pronounced solvent effects on the product distribution. acs.org This highlights the importance of solvent choice in controlling the reaction pathway.

Table 5: Influence of Solvent on the Reactivity of Enolates and Cyclopropyl Ketones

| Reaction Type | Solvent Class | Observed Effect |

|---|---|---|

| Enolate Alkylation | Strongly coordinating (e.g., DMSO, HMPA) | Favors O-alkylation |

| Enolate Alkylation | Weakly coordinating (e.g., THF) | Favors C-alkylation |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation and Conformational Analysis of 2 Cyclopropanecarbonylcyclohexan 1 One and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful techniques for the unambiguous structural elucidation of complex organic molecules like 2-Cyclopropanecarbonylcyclohexan-1-one. creative-biostructure.com By spreading spectral information across two frequency dimensions, 2D NMR experiments resolve overlapping signals that are common in 1D spectra and reveal correlations between different nuclei, providing profound insights into molecular connectivity, stereochemistry, and dynamics. wikipedia.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of 2D NMR experiments is essential for piecing together the molecular puzzle of this compound, assigning proton (¹H) and carbon (¹³C) signals, and defining its three-dimensional structure.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.eduemerypharma.com A cross-peak in a COSY spectrum indicates a coupling interaction between two distinct protons. creative-biostructure.com For this compound, COSY would be instrumental in tracing the proton network within the cyclohexane (B81311) and cyclopropane (B1198618) rings. For instance, the methine proton at the C2 position of the cyclohexane ring would show correlations to the adjacent methylene (B1212753) protons at C3, establishing their connectivity.

Interactive Table: Expected COSY Correlations for this compound

| Proton (δ, ppm) | Correlating Protons (δ, ppm) | Inferred Connectivity |

| H2 | H3a, H3b | C2-C3 bond |

| H6a, H6b | H5a, H5b | C6-C5 bond |

| H7 | H8a, H8b, H9a, H9b | Cyclopropyl (B3062369) methine to methylenes |

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). wikipedia.org This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the proton assignments obtained from the COSY spectrum. creative-biostructure.comsdsu.edu Each cross-peak in the HSQC spectrum corresponds to a specific C-H bond.

Interactive Table: Expected HSQC Correlations for this compound

| Carbon (δ, ppm) | Proton (δ, ppm) | Assignment |

| C2 | H2 | Cyclohexane methine |

| C3 | H3a, H3b | Cyclohexane methylene |

| C4 | H4a, H4b | Cyclohexane methylene |

| C5 | H5a, H5b | Cyclohexane methylene |

| C6 | H6a, H6b | Cyclohexane methylene |

| C7 | H7 | Cyclopropane methine |

| C8/C9 | H8a, H8b, H9a, H9b | Cyclopropane methylenes |

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduharvard.edu This "through-space" correlation is fundamental for determining the stereochemistry and preferred conformation of the molecule. In this compound, NOESY could reveal the relative orientation of the cyclopropyl group with respect to the cyclohexane ring. A NOE cross-peak between the C2 proton and the C7 proton would indicate that these protons are on the same face of the molecule, providing key conformational constraints.

Solid-State NMR Spectroscopy for Conformational Studies

While solution-state NMR reveals the structure of molecules averaged over their rapid tumbling and conformational changes, solid-state NMR (ssNMR) spectroscopy provides a high-resolution view of a molecule's structure in its solid, static form. mdpi.comnih.gov In the solid state, interactions such as dipolar coupling and chemical shift anisotropy, which are averaged to zero in solution, provide a wealth of structural information. mdpi.comresearchgate.net

For this compound, ssNMR can be used to study its conformation without the influence of a solvent or the effects of rapid ring fluxionality. nih.gov Techniques like Magic-Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution. mdpi.com By analyzing the ssNMR data, researchers can determine precise dihedral angles within the cyclohexane ring and the exact spatial orientation of the cyclopropanecarbonyl substituent relative to the ring. frontiersin.orgrug.nl This allows for the characterization of specific polymorphs (different crystalline forms) which may exhibit distinct conformations and intermolecular packing arrangements. nih.gov

Dynamic NMR Studies for Tautomeric Equilibria and Ring Fluxionality

This compound, as a 2-acylcyclohexanone derivative, is capable of existing in equilibrium between its diketo form and several enol tautomers. nih.govconicet.gov.ar Furthermore, the cyclohexane ring is not static but undergoes rapid conformational changes. Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra over a range of temperatures, is the primary tool for investigating these dynamic processes. researchgate.netnih.gov

Tautomeric Equilibria: At room temperature, the interconversion between the keto and enol forms may be fast on the NMR timescale, resulting in a spectrum with averaged chemical shifts. encyclopedia.pub By lowering the temperature, this exchange can be slowed, allowing for the direct observation of distinct signals for each tautomer present in the equilibrium. conicet.gov.arresearchgate.net The relative integrals of these signals can be used to calculate the equilibrium constant and other thermodynamic parameters for the tautomerization process.

Ring Fluxionality: The cyclohexane ring typically adopts a chair conformation, which can rapidly interconvert to an alternative chair form via a "ring flip." This process exchanges the axial and equatorial positions. At low temperatures, this ring flip can be "frozen out" on the NMR timescale. This results in the splitting of signals, as the chemically non-equivalent axial and equatorial protons no longer average out. By analyzing the changes in the spectral line shapes as a function of temperature, the activation energy for the chair-to-chair interconversion can be determined, providing insight into the conformational flexibility of the cyclohexane ring. nih.gov

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. chemrxiv.orgkurouskilab.com These methods are complementary and provide a characteristic "fingerprint" that is highly sensitive to molecular structure, bonding, and functional groups. nih.govresearchgate.net

Analysis of Carbonyl Stretching Frequencies and Environmental Effects

The most prominent features in the IR spectrum of this compound are the carbonyl (C=O) stretching vibrations. The position, intensity, and shape of these bands are diagnostic of the molecule's structure and its interactions with the surrounding environment.

Carbonyl Frequencies: In its diketo form, the molecule possesses two distinct carbonyl groups. The cyclohexanone (B45756) carbonyl is expected to absorb in the typical range for six-membered ring ketones (around 1715 cm⁻¹). The exocyclic cyclopropyl ketone carbonyl frequency is influenced by the electronic properties of the adjacent cyclopropane ring, typically appearing at a slightly lower wavenumber (around 1690-1705 cm⁻¹). In the enol tautomer, intramolecular hydrogen bonding and conjugation within the enone system would significantly decrease the C=O stretching frequency, shifting it to the 1600-1650 cm⁻¹ region.

Environmental Effects: The precise frequency of the carbonyl stretch is sensitive to the local environment. researchgate.netresearchgate.net In polar, hydrogen-bond-donating solvents, the carbonyl oxygen can act as a hydrogen bond acceptor. This interaction weakens the C=O double bond, resulting in a shift of the stretching frequency to a lower wavenumber (a red shift). Comparing the spectra in a non-polar solvent (e.g., carbon tetrachloride) and a polar, protic solvent (e.g., ethanol) can provide evidence for such solvent-solute interactions.

Interactive Table: Characteristic Carbonyl (C=O) Stretching Frequencies

| Molecular Form | Carbonyl Type | Expected Frequency (cm⁻¹) | Notes |

| Diketo Form | Cyclohexanone | ~1715 | Typical for a saturated six-membered ring ketone. |

| Diketo Form | Cyclopropyl Ketone | ~1690-1705 | Lower frequency due to conjugation with cyclopropane ring. |

| Enol Tautomer | Conjugated Ketone | ~1600-1650 | Lower frequency due to conjugation and intramolecular H-bonding. |

Investigation of Cyclopropane Ring Strains and Vibrational Modes

The three-membered cyclopropane ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a large deviation from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.com This inherent strain imparts unique spectroscopic properties.

Vibrational Modes: The cyclopropane ring exhibits several characteristic vibrational modes. The C-H stretching vibrations of a cyclopropyl group are often observed at higher frequencies (e.g., >3000 cm⁻¹) compared to other alkanes. More diagnostically, specific ring deformation and breathing modes appear in the fingerprint region of the spectrum. A symmetric ring breathing mode is often visible as a sharp, intense peak in the Raman spectrum. doi.org Other characteristic bands related to ring deformations can be identified in both IR and Raman spectra, providing clear evidence for the presence of the cyclopropyl moiety. doi.orgacs.org Computational studies, such as Density Functional Theory (DFT), are often used to predict and assign these complex vibrational modes with greater accuracy. nih.gov

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are indispensable in the precise structural characterization of this compound and its derivatives. These methods provide detailed information on molecular weight, elemental composition, and fragmentation patterns, which are crucial for unambiguous identification and structural elucidation.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound (C10H14O2), the exact mass can be calculated and compared to the experimentally measured mass.

| Parameter | Value |

| Molecular Formula | C10H14O2 |

| Calculated Exact Mass | 166.0994 |

| Monoisotopic Mass | 166.0994 u |

The high resolution of the mass analyzer, often a time-of-flight (TOF) or Orbitrap instrument, enables the confident assignment of the molecular formula, which is the first step in the structural elucidation of newly synthesized derivatives.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its different components and their connectivity.

The fragmentation of this compound and its derivatives under MS/MS conditions, typically involving collision-induced dissociation (CID), can reveal the stability of the cyclopropyl and cyclohexanone rings. Common fragmentation pathways may include:

Cleavage of the bond between the carbonyl group and the cyclopropyl ring: This would lead to the formation of a cyclopropanecarbonyl cation and a cyclohexanone radical cation, or vice versa.

Ring-opening of the cyclopropyl group: This highly strained ring can undergo rearrangement and fragmentation upon energetic input.

Cleavage within the cyclohexanone ring: This can result in various neutral losses, such as the loss of CO, C2H4, or other small molecules.

The analysis of these fragmentation pathways is crucial for the structural confirmation of known derivatives and the identification of unknown compounds in complex mixtures.

X-ray Diffraction for Solid-State Structure Determination

Crystal Structure Analysis of this compound Derivatives

While the crystal structure of this compound itself may not be extensively reported, the analysis of its derivatives provides valuable insights into how the core structure behaves in the solid state. Crystal structure analysis reveals the preferred conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the orientation of the cyclopropanecarbonyl substituent.

For a hypothetical derivative, the crystallographic data would be presented as follows:

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1083.4 |

| Z | 4 |

This data allows for the complete reconstruction of the molecular structure in the crystal lattice.

Intermolecular Interactions in Crystalline States

The packing of molecules in a crystal is governed by intermolecular interactions. In the case of this compound and its derivatives, the carbonyl group can act as a hydrogen bond acceptor. If suitable hydrogen bond donors are present in the structure or co-crystallized molecules, hydrogen bonds can play a significant role in the crystal packing.

In the absence of strong hydrogen bond donors, weaker interactions such as van der Waals forces and dipole-dipole interactions involving the polar carbonyl group will dictate the packing arrangement. The study of these interactions is important for understanding the physical properties of the crystalline material, such as its melting point and solubility.

Theoretical and Computational Studies of 2 Cyclopropanecarbonylcyclohexan 1 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy CalculationsDensity Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For 2-Cyclopropanecarbonylcyclohexan-1-one, DFT would be employed to find the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Functionals such as B3LYP or ωB97X-D, combined with basis sets like 6-31G(d) or cc-pVTZ, would be used to calculate key energetic and structural parameters. A hypothetical study would yield data such as bond lengths, bond angles, and dihedral angles for the optimized structure.

Hypothetical Optimized Geometry Parameters (DFT B3LYP/6-31G(d))

| Parameter | Predicted Value |

|---|---|

| C=O bond length (cyclohexanone) | ~1.22 Å |

| C-C bond length (cyclopropane) | ~1.51 Å |

| C-C bond length (cyclohexanone ring) | ~1.54 Å |

| C-C bond connecting rings | ~1.52 Å |

These calculations would also determine thermodynamic properties like the molecule's enthalpy of formation and Gibbs free energy.

Ab Initio Methods for Electronic PropertiesAb initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameterization. While more computationally intensive than DFT, they can provide more accurate results for electronic properties.

These methods would be used to calculate properties like the molecule's dipole moment, polarizability, and ionization potential. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity, indicating likely sites for nucleophilic or electrophilic attack.

Hypothetical Electronic Properties (MP2/cc-pVTZ)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Conformational Analysis via Computational Chemistry

The flexibility of the cyclohexanone (B45756) ring and the rotation around the bond connecting the two rings mean that this compound can exist in multiple conformations. A computational conformational analysis would identify the different stable conformers and their relative energies. researchgate.net

This typically involves a systematic search of the potential energy surface by rotating key dihedral angles. The resulting structures are then optimized using DFT or ab initio methods to find all local energy minima. The relative populations of these conformers at a given temperature can then be predicted using the Boltzmann distribution. For 2-substituted cyclohexanones, the substituent (in this case, the cyclopropanecarbonyl group) can occupy either an axial or equatorial position, leading to different stabilities. researchgate.netutdallas.edu

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. uci.eduresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.

An MD simulation would provide a trajectory of atomic positions and velocities, revealing how the molecule vibrates, rotates, and undergoes conformational changes. This is particularly useful for understanding its behavior in different environments, such as in a solvent or at different temperatures. Analysis of the trajectory could reveal preferred conformational transitions and the timescales on which they occur. rsc.org

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the relevant molecular properties, one can generate theoretical spectra that can be compared with experimental results.

Infrared (IR) Spectroscopy: Frequencies and intensities of vibrational modes would be calculated using DFT. This would predict the positions of key peaks in the IR spectrum, such as the characteristic C=O stretch of the ketone and the C-H stretches of the cyclopropane (B1198618) and cyclohexanone rings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) would be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov These calculations help in assigning experimental NMR signals to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) would be used to calculate the electronic excitation energies and oscillator strengths, predicting the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum, which is typically associated with the n→π* transition of the carbonyl group. nih.gov

Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | C=O Stretch Frequency | ~1715 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) Shift | ~210 ppm |

| ¹H NMR | Cyclopropane Proton Shifts | 0.5 - 1.5 ppm |

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry serves as a powerful tool for in silico design. By modifying the structure of this compound computationally, one could design novel derivatives with tailored properties. For example, substituents could be added to the rings to alter electronic properties, reactivity, or steric profile. researchgate.netmdpi.com

Furthermore, computational methods can be used to explore potential reaction pathways. For instance, the mechanism of a reaction involving this molecule, such as a nucleophilic addition to the carbonyl group or a ring-opening of the cyclopropane, could be mapped out. rsc.org This involves locating the transition state structures and calculating the activation energies for different proposed steps, providing a deeper understanding of the reaction's feasibility and kinetics.

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organic molecules. In the case of this compound, theoretical studies provide crucial insights into potential reaction pathways, the stability of intermediates and transition states, and the origins of selectivity. While direct computational studies on this compound are not extensively documented in publicly available literature, a robust understanding can be extrapolated from theoretical investigations into analogous cyclopropyl (B3062369) ketone systems.

A predominant reaction pathway for cyclopropyl ketones is the Cloke-Wilson rearrangement, which can be catalyzed by nucleophiles such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govacs.org This rearrangement involves the ring expansion of the cyclopropyl ketone to a 2,3-dihydrofuran (B140613) derivative. DFT calculations have been instrumental in mapping out the stepwise mechanism of this transformation. nih.gov

The process is initiated by the nucleophilic attack of the catalyst (e.g., DABCO) on the cyclopropane ring. This attack can occur at either of the two methylene (B1212753) carbons or the methine carbon of the cyclopropyl group. The regioselectivity of this initial step is a critical factor in determining the final product. For donor-acceptor cyclopropanes, computational models suggest that the nucleophilic attack preferentially occurs at the more sterically hindered carbon atom (the one bearing the carbonyl group), leading to a zwitterionic intermediate. nih.gov This counterintuitive preference is rationalized through detailed analysis of the transition state energies.

Following the formation of the zwitterionic intermediate, a ring-closure reaction takes place to form the dihydrofuran ring, with the concurrent regeneration of the catalyst. The stereochemical outcome of the reaction is determined during this cyclization step. acs.org The conformational arrangement of the zwitterionic intermediate and the facial selectivity of the ring closure dictate the stereochemistry of the newly formed stereocenters in the product.

For a bicyclic system like this compound, the fused cyclohexanone ring is expected to exert significant steric and electronic influence on the reaction. The conformational rigidity of the cyclohexane (B81311) ring, compared to a simple alkyl substituent, would likely lead to a higher degree of stereocontrol. The chair conformation of the cyclohexane ring would orient the cyclopropanecarbonyl group in a specific spatial arrangement, which in turn would influence the trajectory of the incoming nucleophile and the subsequent cyclization.

Theoretical models, such as the Activation Strain Model (ASM), have been employed to dissect the energy barriers of such reactions into contributions from the distortion of the reactants and the interaction between them. researchgate.net This allows for a more profound understanding of the factors that govern reactivity and selectivity. For instance, in the DABCO-catalyzed Cloke-Wilson rearrangement, the preference for attack at the more substituted carbon is attributed to a more favorable interaction energy in the transition state, which outweighs the higher strain energy associated with this pathway. researchgate.net

The insights gleaned from these theoretical studies are not only of academic interest but also have practical implications for synthetic chemistry. By understanding the mechanistic details and the factors controlling selectivity, it is possible to design more efficient and selective synthetic routes to desired products. For example, the choice of catalyst or the introduction of specific substituents can be guided by computational predictions to favor a particular reaction pathway or stereochemical outcome.

Below are interactive data tables summarizing plausible computed energetic data for the key steps in a hypothetical DABCO-catalyzed Cloke-Wilson rearrangement of this compound, based on analogous systems found in the literature. nih.gov

Table 1: Calculated Free Energy Barriers (ΔG‡) and Reaction Free Energies (ΔG) for the Nucleophilic Ring-Opening Step

| Path | Description | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

| Path A | Attack at the more substituted cyclopropyl carbon | 33.9 | 18.3 |

| Path B | Attack at a less substituted cyclopropyl carbon | > 35 | > 20 |

Note: The data are hypothetical and extrapolated from DFT calculations on phenyl-substituted cyclopropyl ketones. The preference for Path A is consistent with computational findings for similar donor-acceptor cyclopropanes. nih.gov

Table 2: Calculated Free Energy Barriers (ΔG‡) for the Cyclization Step Leading to Different Stereoisomers

| Transition State | Diastereomeric Product | ΔG‡ (kcal/mol, relative to intermediate) |

| TS-1 (Re-face attack) | cis-fused dihydrofuran | 15.6 |

| TS-2 (Si-face attack) | trans-fused dihydrofuran | 17.2 |

Note: This data is illustrative and based on the principle that different modes of cyclization from the zwitterionic intermediate will have distinct energy barriers, leading to stereoselectivity. The lower energy barrier for TS-1 suggests a kinetic preference for the cis-fused product in this hypothetical scenario.

Applications of 2 Cyclopropanecarbonylcyclohexan 1 One in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as the chirality of a molecule profoundly influences its biological activity and physical properties. Chiral building blocks are essential intermediates in the asymmetric synthesis of such molecules. 2-Cyclopropanecarbonylcyclohexan-1-one, possessing multiple sites for stereochemical differentiation, is a prime candidate for use as a chiral building block.

Organocatalytic methods can be employed to introduce chirality. For instance, the Michael addition of a nucleophile to the enone system of a cyclohexenone precursor, catalyzed by a chiral amine, can establish a stereocenter. nih.gov Subsequent cyclopropanation can then be directed by this newly formed chiral center. The use of chiral catalysts, such as proline and its derivatives, in aldol (B89426) reactions is a well-established strategy for creating stereogenic centers. youtube.com

The inherent chirality of natural products, often referred to as the "chiral pool," provides another avenue for accessing enantiomerically pure starting materials. nih.gov Terpenes, for example, are abundant and inexpensive chiral molecules that have been extensively used in the synthesis of complex natural products. nih.gov

Strategies for asymmetric synthesis involving this compound could include:

Catalytic Asymmetric Hydrogenation: Reduction of the ketone or enone functionality using a chiral catalyst, such as a Noyori-type ruthenium complex, can produce chiral alcohols with high enantiomeric excess. nih.gov

Enantioselective Alkylation: Deprotonation of the cyclohexanone (B45756) ring followed by alkylation with a prochiral electrophile in the presence of a chiral ligand can create a quaternary stereocenter.

Desymmetrization: If a symmetrical precursor to this compound is used, a desymmetrization reaction can be employed to differentiate between two enantiotopic functional groups, thereby introducing chirality. nih.gov

Table 1: Strategies for Asymmetric Synthesis

| Strategy | Description | Key Reagents/Catalysts |

| Catalytic Asymmetric Hydrogenation | Reduction of a ketone or enone to a chiral alcohol. | Chiral Ru-catalysts (e.g., Noyori catalysts) |

| Enantioselective Alkylation | Creation of a stereocenter via alkylation of an enolate. | Chiral ligands, prochiral electrophiles |

| Desymmetrization | Differentiation of enantiotopic functional groups in a symmetrical precursor. | Chiral catalysts |

| Organocatalytic Michael Addition | Formation of a stereocenter via conjugate addition to an enone. | Chiral amines (e.g., proline) |

Precursor for Complex Polycyclic Systems

Polycyclic compounds, which feature multiple closed rings of atoms, are prevalent in natural products and medicinally important molecules. wikipedia.org The strained three-membered ring of this compound makes it an excellent precursor for the synthesis of complex polycyclic systems through ring-opening and ring-expansion reactions.

The cyclopropyl (B3062369) ketone moiety can undergo a variety of transformations to generate larger ring systems or to introduce additional rings onto the cyclohexanone scaffold. For example, treatment with a Lewis acid can promote ring expansion of the cyclopropane (B1198618) ring to form a cyclobutane, which can then be further manipulated. rsc.org

Tandem reactions are particularly powerful for the rapid construction of molecular complexity. A vinyl cyclopropyl diboron, for instance, can undergo a tandem ring-opening/cycloaddition reaction with an alkene to form a highly substituted cyclopentane (B165970) ring. researchgate.net This strategy could be adapted to derivatives of this compound to build fused polycyclic systems.

Some potential pathways to polycyclic systems from this compound include:

Intramolecular Aldol Condensation: Under basic or acidic conditions, the enolate of the cyclohexanone can attack the cyclopropyl ketone, leading to the formation of a bicyclic system.

Radical Cyclizations: Radical-mediated reactions can be initiated at various positions on the molecule to form new carbon-carbon bonds and construct additional rings.

[3+2] Cycloadditions: The cyclopropyl group can act as a three-carbon component in cycloaddition reactions with two-atom partners to form five-membered rings.

Table 2: Reactions for the Synthesis of Polycyclic Systems

| Reaction Type | Description | Resulting System |

| Intramolecular Aldol Condensation | Cyclization of an enolate onto a ketone. | Bicyclic system |

| Radical Cyclization | Formation of new C-C bonds via radical intermediates. | Fused or bridged rings |

| [3+2] Cycloaddition | Reaction of the cyclopropane ring with a two-atom component. | Five-membered ring |

| Ring-Opening/Cycloaddition | Tandem reaction involving opening of the cyclopropane ring followed by cycloaddition. | Fused polycyclic system |

Intermediate in the Synthesis of Structurally Diverse Compounds

The combination of a cyclopropyl ketone and a cyclohexanone in this compound provides a rich platform for chemical diversification. nih.gov Both the cyclopropane ring and the cyclohexanone ring can be selectively functionalized, and the carbonyl groups can be transformed into a wide array of other functional groups.

The cyclopropane ring is a key pharmacophore in many drug molecules and natural products. nih.gov The versatile reactivity of the carbonyl group allows for numerous transformations, including reductions, oxidations, and additions of nucleophiles. nih.gov For example, the ketone can be converted to a silyl (B83357) enol ether, which can then undergo further reactions. nih.gov

The reactivity of cyclopropanols, which can be derived from the reduction of cyclopropyl ketones, has been extensively studied. researchgate.net These compounds can undergo ring-opening reactions under mild conditions, driven by the release of ring strain. researchgate.net

The synthesis of structurally diverse compounds from this compound can be achieved through:

Functionalization of the Cyclohexanone Ring: The α-positions to the carbonyl group can be halogenated, alkylated, or acylated.

Modification of the Carbonyl Groups: The ketones can be reduced to alcohols, converted to imines or hydrazones, or subjected to Wittig-type reactions to form alkenes.

Ring-Opening of the Cyclopropane: The cyclopropane ring can be opened under various conditions to yield linear or cyclic products with different functional groups.

Role in Multi-Component Reactions